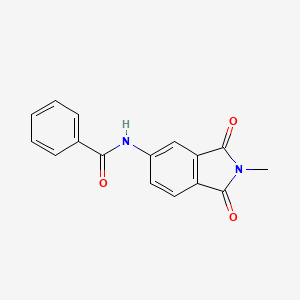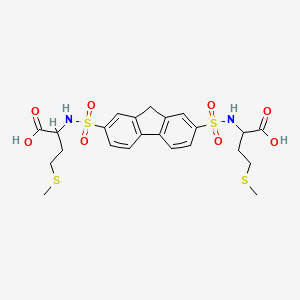![molecular formula C12H11N3O3S B11108190 N-(furan-2-ylmethyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11108190.png)
N-(furan-2-ylmethyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-{N’-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the hydrazinecarbonyl group can form hydrogen bonds with biological molecules, further modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(FURAN-2-YL)METHYL]FORMAMIDE: A simpler analog with only the furan ring.
N-[(THIOPHEN-2-YL)METHYL]FORMAMIDE: Contains only the thiophene ring.
N-[(FURAN-2-YL)METHYL]-1-(HYDRAZINECARBONYL)FORMAMIDE: Lacks the thiophene ring but has the hydrazinecarbonyl group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of both furan and thiophene rings, which provide a diverse range of chemical reactivity and potential biological activities. The combination of these heterocycles with the hydrazinecarbonyl group enhances its ability to interact with various molecular targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C12H11N3O3S |
|---|---|
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C12H11N3O3S/c16-11(13-7-9-3-1-5-18-9)12(17)15-14-8-10-4-2-6-19-10/h1-6,8H,7H2,(H,13,16)(H,15,17)/b14-8+ |
InChI-Schlüssel |
QPCDSDXPEBGCBP-RIYZIHGNSA-N |
Isomerische SMILES |
C1=COC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=CS2 |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)C(=O)NN=CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Phenoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11108111.png)
![5,7a-dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione](/img/structure/B11108116.png)
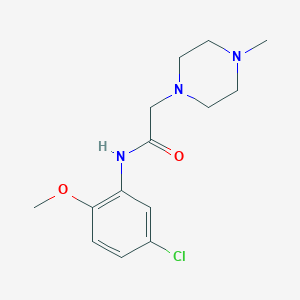
![N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11108132.png)
![N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B11108137.png)
![2-{[(E)-(4-methylphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11108146.png)
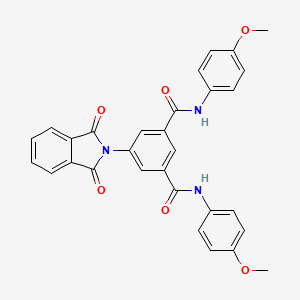
![(1S,2S,3aR)-1-(phenylcarbonyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11108158.png)
![4,4'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11108172.png)
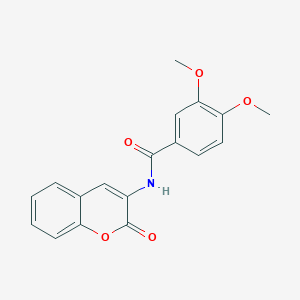
boron](/img/structure/B11108177.png)
![2-(3-chloroanilino)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11108180.png)
